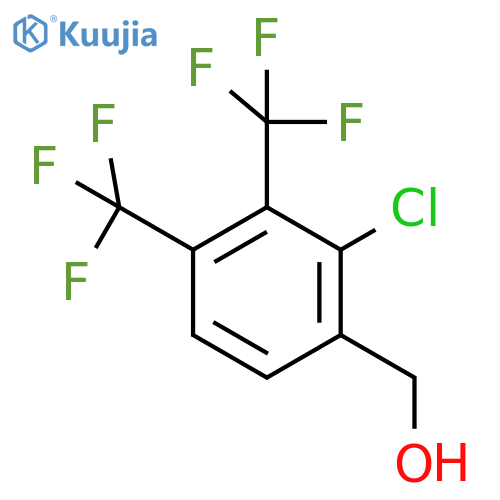Cas no 1805592-02-2 (3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol)
3,4-ビス(トリフルオロメチル)-2-クロロベンジルアルコールは、高度にフッ素化されたベンジルアルコール誘導体であり、有機合成化学において重要な中間体として利用されます。分子内に2つのトリフルオロメチル基と1つのクロロ基を有するため、高い電子求引性と反応性を示します。特に医薬品や農薬の開発において、活性成分の修飾や新規化合物の合成に有用です。フッ素原子の導入により、代謝安定性や脂溶性の向上が期待できるため、生物活性化合物の設計において優れた特性を発揮します。また、結晶性や純度が高く、取り扱い性に優れている点も特徴です。

1805592-02-2 structure
商品名:3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol
CAS番号:1805592-02-2
MF:C9H5ClF6O
メガワット:278.578822851181
CID:4963865
3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol 化学的及び物理的性質
名前と識別子
-
- 3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol
-
- インチ: 1S/C9H5ClF6O/c10-7-4(3-17)1-2-5(8(11,12)13)6(7)9(14,15)16/h1-2,17H,3H2
- InChIKey: MSJUIDUAZYSCDW-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(CO)C=CC(C(F)(F)F)=C1C(F)(F)F
計算された属性
- せいみつぶんしりょう: 277.9933114 g/mol
- どういたいしつりょう: 277.9933114 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 20.2
- ぶんしりょう: 278.58
3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014001028-1g |
3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol |
1805592-02-2 | 97% | 1g |
1,534.70 USD | 2021-06-22 |
3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol 関連文献
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
1805592-02-2 (3,4-Bis(trifluoromethyl)-2-chlorobenzyl alcohol) 関連製品
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
